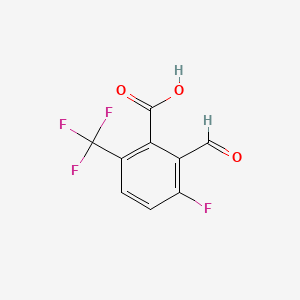

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

Description

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by three distinct substituents: a fluorine atom at position 3, a formyl group (-CHO) at position 2, and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring. This compound combines electron-withdrawing groups (F, CF₃, CHO) and a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural features enhance acidity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H4F4O3 |

|---|---|

Molecular Weight |

236.12 g/mol |

IUPAC Name |

3-fluoro-2-formyl-6-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H4F4O3/c10-6-2-1-5(9(11,12)13)7(8(15)16)4(6)3-14/h1-3H,(H,15,16) |

InChI Key |

NMQCPDZGWCJOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid can be achieved through several methodsThis can be done using electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas and trifluoromethyl iodide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production. The exact methods may vary depending on the desired scale and application .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

-

Reagents : Oxalyl chloride (or thionyl chloride) with DMF as a catalyst.

-

Example : Reaction with alcohols (e.g., 2-propanol) forms esters like isopropyl 4-fluoro-2-(trifluoromethyl)benzoate in 91.5% yield .

Reaction Table

| Product | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acid chloride intermediate | Oxalyl chloride, DMF, CH₂Cl₂, 20°C | >95% | |

| Isopropyl ester | 2-propanol, pyridine, CH₃CN | 91.5% |

Nucleophilic Addition

The aldehyde group participates in condensation reactions:

-

Schiff Base Formation : Reacts with amines to form hydrazones or imines, critical in medicinal chemistry applications .

-

Grignard Reagents : Adds organometallic reagents to yield secondary alcohols.

Photochemical Reactions

The formyl group may undergo photolytic cleavage under UV light, though direct evidence for this compound is limited. Analogous benzoic acid derivatives show triplet-state proton-transfer equilibria and spirodione intermediates during photolysis .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and fluorine substituents direct electrophiles to the meta and para positions:

-

Nitration/Sulfonation : Requires harsh conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures).

-

Halogenation : Bromination or iodination occurs at the activated aromatic ring positions .

Mechanistic Insight

-

The trifluoromethyl group stabilizes negative charges via inductive effects, facilitating deprotonation by strong bases like LiTMP at −100°C .

Suzuki-Miyaura Cross-Coupling

The brominated derivative (if synthesized) can undergo palladium-catalyzed coupling with aryl boronic acids.

Decarboxylation and CO₂ Extrusion

Under thermal or photolytic conditions:

-

Decarboxylation : Forms 3-fluoro-2-formyl-6-(trifluoromethyl)benzene at high temperatures (>200°C).

-

Photoreactions : Analogues undergo Favorskii-like rearrangements with CO extrusion, forming bicyclic intermediates .

Enzyme Inhibition

The trifluoromethyl group enhances binding to metabolic enzymes (e.g., cyclooxygenase) via hydrophobic interactions .

-

Pharmacokinetics : Improved membrane permeability due to fluorine’s electronegativity.

Key Challenges and Research Gaps

-

Direct synthetic routes for this compound are sparsely documented, with most methods inferred from analogues .

-

Thermal stability under reaction conditions requires further optimization to prevent decomposition .

Data Compilation

Scientific Research Applications

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the fluoro and trifluoromethyl groups can influence the reactivity and selectivity of the compound. The formyl group can participate in various reactions, such as nucleophilic addition, due to its electrophilic nature. The molecular targets and pathways involved vary depending on the specific reaction or application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituent arrangement distinguishes it from structurally related benzoic acid derivatives. Below is a detailed comparison based on substituent positions, reactivity, and applications:

Table 1: Structural and Functional Comparison

† lists C₅H₅N₃O₂, likely erroneous; corrected based on substituents.

Key Differences:

Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., Schiff base formation), unlike methyl or hydroxyl substituents in analogs . Trifluoromethyl at position 6 enhances lipophilicity and metabolic stability compared to non-CF₃ derivatives .

Acidity :

- The combined electron-withdrawing effects of F, CF₃, and CHO lower the pKa significantly compared to 2-(trifluoromethyl)benzoic acid or hydroxy-substituted analogs .

Synthetic Utility :

- The target compound’s formyl group allows facile derivatization, unlike 6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid (methyl limits reactivity) .

Biological Activity

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of fluorine atoms and the trifluoromethyl group in its structure can significantly influence its interaction with biological targets, enhancing its pharmacological properties. This article reviews the current understanding of its biological activity, focusing on antimicrobial, antitumor, and other relevant effects.

The molecular structure of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid includes a formyl group (-CHO) and a trifluoromethyl group (-CF3), which are known to enhance lipophilicity and metabolic stability. These properties can improve the compound's interaction with various biomolecules.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of fluorinated benzoic acids, including 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.0 µg/mL |

| Escherichia coli | 4.0 µg/mL |

| Acinetobacter baumannii | 3.125 µg/mL |

| Bacillus subtilis | 2.0 µg/mL |

Studies indicate that compounds with trifluoromethyl substitutions often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antitumor Activity

The antitumor potential of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid has also been explored, particularly in the context of breast cancer cells. Compounds with similar structures have demonstrated significant cytotoxic effects on various cancer cell lines.

Table 2: Antitumor Activity Against MDA-MB-231 Cells

| Compound | Concentration (µM) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| 3-Fluoro-2-formyl-6-(CF3) | 10 | 1.33 times increase |

| Curcumin Analog | 10 | 1.57 times increase |

In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in cancer treatment .

The biological activity of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is primarily attributed to its ability to interact with molecular targets through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions due to the electronegative fluorine atoms . These interactions can enhance binding affinity to target proteins or enzymes involved in disease processes.

Case Studies

Several case studies have highlighted the efficacy of fluorinated benzoic acids in clinical settings:

- Antibiotic Resistance : A study demonstrated that derivatives of this compound showed effectiveness against drug-resistant strains of Staphylococcus aureus, indicating a potential role in combating antibiotic resistance .

- Cancer Treatment : Research on similar compounds revealed their capability to inhibit tumor growth in vivo, supporting the need for further investigation into their use as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.